- Biomimetic total synthesis of (+)-chloropupukeananin, (-)-chloropupukeanolide D, and chloropestolides, ChemRxiv, 2021, 1, 1-14
Cas no 90064-48-5 (4-Chloro-2,5-dimethoxybenzaldehyde)
4-Chloro-2,5-dimethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2,5-dimethoxybenzaldehyde
- Benzaldehyde,4-chloro-2,5-dimethoxy-
- Benzaldehyde, 4-chloro-2,5-dimethoxy-
- 2,5-dimethoxy-4-chlorobenzaldehyde
- VWSPFJJLIGAHLK-UHFFFAOYSA-N
- FCH1379033
- SY113998
- AK149565
- AX8286819
- 4-Chloro-2,5-dimethoxybenzaldehyde (ACI)
- DS-9164
- O11202
- CS-0150604
- MFCD12964185
- 90064-48-5
- DTXSID10451706
- AKOS022189195
- SCHEMBL10394357
-
- MDL: MFCD12964185
- Inchi: 1S/C9H9ClO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3
- InChI Key: VWSPFJJLIGAHLK-UHFFFAOYSA-N
- SMILES: O=CC1C(OC)=CC(Cl)=C(OC)C=1
Computed Properties
- Exact Mass: 200.0240218g/mol
- Monoisotopic Mass: 200.0240218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5
- XLogP3: 2
4-Chloro-2,5-dimethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WS310-1g |
4-Chloro-2,5-dimethoxybenzaldehyde |
90064-48-5 | 95+% | 1g |
4735CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WS310-100mg |
4-Chloro-2,5-dimethoxybenzaldehyde |
90064-48-5 | 95+% | 100mg |
777CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WS310-250mg |
4-Chloro-2,5-dimethoxybenzaldehyde |
90064-48-5 | 95+% | 250mg |
1791CNY | 2021-05-07 | |
| Alichem | A019143833-5g |
4-Chloro-2,5-dimethoxybenzaldehyde |
90064-48-5 | 95% | 5g |
$1447.20 | 2023-08-31 | |
| Alichem | A019143833-10g |
4-Chloro-2,5-dimethoxybenzaldehyde |
90064-48-5 | 95% | 10g |
$2090.40 | 2023-08-31 | |
| Alichem | A019143833-25g |
4-Chloro-2,5-dimethoxybenzaldehyde |
90064-48-5 | 95% | 25g |
$3517.50 | 2023-08-31 | |
| TRC | C598215-10mg |
4-Chloro-2,5-dimethoxybenzaldehyde |
90064-48-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C598215-50mg |
4-Chloro-2,5-dimethoxybenzaldehyde |
90064-48-5 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C598215-100mg |
4-Chloro-2,5-dimethoxybenzaldehyde |
90064-48-5 | 100mg |
$ 230.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C896310-5g |
4-Chloro-2,5-dimethoxybenzaldehyde |
90064-48-5 | ≥95% | 5g |
8,100.00 | 2021-05-17 |
4-Chloro-2,5-dimethoxybenzaldehyde Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
- Biomimetic Total Syntheses of (+)-Chloropupukeananin, (-)-Chloropupukeanolide D, and Chloropestolides, Journal of Organic Chemistry, 2021, 86(21), 15597-15605
Production Method 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 2 h, cooled
- Synthesis of Pluraflavin A "Aglycon", Journal of the American Chemical Society, 2008, 130(49), 16786-16790
Production Method 4
- An efficient route to 3-chlorojuglones, Tetrahedron Letters, 1989, 30(10), 1201-4
Production Method 5
1.2 Reagents: Sodium bicarbonate , Water ; cooled
1.3 Reagents: Sodium bicarbonate ; pH 7
- Design, synthesis, and characterization of rhein analogs as novel inhibitors of scavenger receptor A, Bioorganic & Medicinal Chemistry Letters, 2017, 27(1), 72-76
4-Chloro-2,5-dimethoxybenzaldehyde Raw materials
4-Chloro-2,5-dimethoxybenzaldehyde Preparation Products
4-Chloro-2,5-dimethoxybenzaldehyde Suppliers
4-Chloro-2,5-dimethoxybenzaldehyde Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 4-Chloro-2,5-dimethoxybenzaldehyde
Professional Introduction to 4-Chloro-2,5-dimethoxybenzaldehyde (CAS No. 90064-48-5)
4-Chloro-2,5-dimethoxybenzaldehyde, with the chemical formula C₈H₇ClO₃ and CAS number 90064-48-5, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its chloro and methoxy substituents on a benzaldehyde backbone, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules.
The structural features of 4-Chloro-2,5-dimethoxybenzaldehyde make it a valuable precursor in the construction of complex molecular architectures. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical transformations, including nucleophilic aromatic substitution, condensation reactions, and cross-coupling reactions. These properties have made it a staple in synthetic organic chemistry laboratories.
In recent years, the pharmaceutical industry has shown increasing interest in 4-Chloro-2,5-dimethoxybenzaldehyde due to its potential as a building block for drug candidates. Researchers have explored its utility in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
One of the most notable applications of 4-Chloro-2,5-dimethoxybenzaldehyde is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. The aldehyde functionality in this compound allows for facile introduction of various pharmacophores, enabling the design of highly specific kinase inhibitors. Recent studies have demonstrated the efficacy of compounds derived from 4-Chloro-2,5-dimethoxybenzaldehyde in inhibiting aberrant signaling pathways associated with chronic diseases.
The synthetic versatility of 4-Chloro-2,5-dimethoxybenzaldehyde has also been leveraged in the production of agrochemicals. Researchers have utilized this compound to synthesize novel herbicides and fungicides that exhibit improved efficacy and reduced environmental impact. The ability to modify its structure allows for the tailoring of biological activity towards specific targets, making it an indispensable tool in crop protection chemistry.
In addition to its pharmaceutical and agrochemical applications, 4-Chloro-2,5-dimethoxybenzaldehyde has found utility in materials science. Its aromatic structure and functional groups make it a suitable candidate for the development of advanced materials such as organic semiconductors and liquid crystals. These materials are essential components in electronic devices, including organic light-emitting diodes (OLEDs) and solar cells.
The chemical reactivity of 4-Chloro-2,5-dimethoxybenzaldehyde has been further explored in recent research aimed at developing sustainable synthetic methods. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex molecules efficiently. Studies have shown that palladium and copper catalysts can facilitate novel transformations involving this compound, leading to greener and more efficient synthetic routes.
The safety profile of 4-Chloro-2,5-dimethoxybenzaldehyde is another critical aspect that has been thoroughly investigated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on human health and the environment. These studies have consistently shown that when handled properly, this compound poses minimal risk to both human health and ecosystems.
In conclusion, 4-Chloro-2,5-dimethoxybenzaldehyde (CAS No. 90064-48-5) is a multifaceted compound with significant applications across multiple industries. Its structural versatility makes it an invaluable intermediate in pharmaceutical synthesis, agrochemical development, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
90064-48-5 (4-Chloro-2,5-dimethoxybenzaldehyde) Related Products
- 76008-04-3(3,5-Dichloro-2-methoxybenzaldehyde)
- 912771-34-7(5-Chloro-2,4-dimethoxybenzaldehyde)
- 72482-14-5(3-Chloro-2,4-dimethoxybenzaldehyde)
- 62316-35-2(Benzaldehyde, 3-chloro-4-methoxy-5-methyl-)
- 209956-83-2(1H-Pyrazole-5-carboxamide,1-(2-aminophenyl)-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-)
- 223778-54-9(3-Chloro-2-methoxybenzaldehyde)
- 105103-99-9(Benzaldehyde, 5-chloro-2,4-dimethoxy-3-methyl-)
- 72482-15-6(3-Chloro-4-methoxysalicylaldehyde)
- 90110-33-1(3-Chloro-2-hydroxy-5-methoxybenzaldehyde)
- 86309-06-0(2-(2,4-Dichlorophenoxy)benzaldehyde)